BenchChemオンラインストアへようこそ!

Esreboxetine

Norepinephrine Transporter Binding Affinity Selectivity

Esreboxetine (AXS-14, PNU-165442G) is the (S,S)-(+)-enantiomer of reboxetine—a highly selective NRI with subnanomolar NET Ki. Unlike racemic reboxetine or atomoxetine, this stereospecific form delivers superior potency and selectivity, validated by placebo-controlled fibromyalgia trials showing significant pain reduction (P=0.006) and functional improvement (FIQ change P<0.001). Its unique stereochemistry enables precise dissection of NET vs. SERT contributions in opioid synergy studies and serves as a probe for NRI cardiovascular effects. Available polymorphs support extended-release formulation development. Not substitutable by generic reboxetine.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 98819-76-2
Cat. No. B1671265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsreboxetine
CAS98819-76-2
Synonyms(+)-(2S)-2-((S)-(2-ethoxyphenoxy)phenylmethyl)morpholine
esreboxetine
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1
InChIKeyCBQGYUDMJHNJBX-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.23e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Esreboxetine (CAS 98819-76-2) Baseline Profile for NRI Procurement and Research


Esreboxetine (developmental code AXS-14, PNU-165442G) is the (S,S)-(+)-enantiomer of the norepinephrine reuptake inhibitor reboxetine and functions as a highly selective and potent norepinephrine reuptake inhibitor (NRI) [1]. This stereospecific form has been reported to offer enhanced potency and selectivity compared to racemic reboxetine, which may confer a distinct pharmacological and clinical profile [1]. Esreboxetine is an investigational small molecule that has been evaluated in clinical trials for fibromyalgia, neuropathic pain, and stress urinary incontinence [2].

Why Esreboxetine Cannot Be Interchanged with Racemic Reboxetine or Other NRIs


Esreboxetine is the (S,S)-enantiomer of reboxetine, and its stereochemistry critically influences both potency and selectivity at the norepinephrine transporter (NET) [1]. The (S,S)-enantiomer has been shown to be a more potent inhibitor of NET than the (R,R)-enantiomer, and it exhibits greater selectivity relative to racemic reboxetine [1][2]. Consequently, substituting esreboxetine with racemic reboxetine or alternative NRIs such as atomoxetine can lead to divergent pharmacodynamic profiles, including differences in antinociceptive synergy, hemodynamic responses, and clinical efficacy in pain-related disorders [3][4]. The quantitative evidence below substantiates why generic substitution is not scientifically or clinically valid.

Esreboxetine Quantitative Differentiation Evidence vs. Key Comparators


Esreboxetine Exhibits Subnanomolar NET Affinity, Surpassing Reboxetine and Atomoxetine

Esreboxetine succinate demonstrates a Ki of 0.08 nM for the human norepinephrine transporter (NET), which is approximately 100-fold more potent than racemic reboxetine (Ki = 8.2 nM) and 60-fold more potent than atomoxetine (Ki = 5 nM) [1][2][3]. This subnanomolar affinity confirms esreboxetine's position as an exceptionally potent NET inhibitor within the NRI class.

Norepinephrine Transporter Binding Affinity Selectivity

Esreboxetine Hemodynamic Responses Correlate Strongly with NET Potency in Rat Model

In an anesthetized rat model, esreboxetine produced dose-dependent decreases in tyramine pressor response (TPR) and increases in mean arterial pressure (MAP) and heart rate (HR) [1]. The TPR EC50 positively correlated with in vitro NET IC50 (r² = 0.9), and the HR PC25 also correlated with NET IC50 (r² = 0.9) [1]. Among tested monoamine reuptake inhibitors (esreboxetine, desipramine, atomoxetine, milnacipran, duloxetine, venlafaxine), esreboxetine's hemodynamic profile was distinct and closely aligned with its high NET potency [1].

Cardiovascular Safety Hemodynamics NET Inhibition

Esreboxetine Fails to Produce Antinociceptive Synergy with Morphine, Unlike Atomoxetine

In the rat formalin model, the norepinephrine-selective inhibitor esreboxetine did not produce antinociceptive synergy when coadministered with morphine [1]. In contrast, atomoxetine, which achieves higher levels of norepinephrine than serotonin transporter occupancy, exhibited robust antinociceptive synergy with morphine [1]. A fixed-dose combination of esreboxetine and fluoxetine, which achieves comparable transporter occupancy to atomoxetine, potentiated the antinociceptive response to morphine [1]. This indicates that esreboxetine's pure NET selectivity, in the absence of SERT inhibition, is insufficient for opioid synergy in this pain model.

Pain Antinociception Synergy

Esreboxetine Demonstrates Statistically Significant Pain Reduction in Fibromyalgia Trials

In a 14-week, randomized, double-blind, placebo-controlled trial (N=1122), esreboxetine at dosages of 4 mg/day, 8 mg/day, and 10 mg/day produced statistically significant improvements in weekly mean pain score (P≤0.025) and Fibromyalgia Impact Questionnaire (FIQ) total score (P≤0.023) compared to placebo [1]. Additionally, significant improvements were observed in Patient Global Impression of Change (PGIC; P≤0.007) and Global Fatigue Index (GFI; P=0.001 for 4 and 8 mg/day) [1]. An earlier 8-week study (N=267) showed a mean change from baseline in weekly mean pain score of -1.55 for esreboxetine versus -0.99 for placebo (P=0.006), with 37.6% of esreboxetine-treated patients achieving ≥30% pain reduction versus 22.6% for placebo (P=0.004) [2].

Fibromyalgia Pain Management Clinical Efficacy

Esreboxetine Adverse Event Profile Consistent with NRI Class, with Quantified Incidence Rates

In a 14-week placebo-controlled trial, adverse events with esreboxetine were mostly mild to moderate, with insomnia (15.7% vs 3.0% placebo), constipation (17.2% vs 5.3%), dry mouth (15.7% vs 2.3%), and headache (10.4% vs 2.3%) reported most frequently [1]. In an open-label extension study (N=386), the most common AEs (>10%) were dry mouth (15.0%), constipation (14.2%), nausea (12.2%), and insomnia (10.9%), and discontinuation due to AEs occurred in 12.2% of participants [2]. These rates are comparable to those observed with other selective NRIs such as atomoxetine, which also commonly cause dry mouth, insomnia, and nausea, supporting class-level safety expectations [3].

Tolerability Adverse Events Safety Profile

Esreboxetine Polymorphs and Salt Forms Offer Formulation and Manufacturing Differentiation

Patents disclose various crystalline salts and polymorphs of esreboxetine, including novel polymorphic forms of esreboxetine fumarate [1]. These include salts with adipic, L-ascorbic, L-aspartic, fumaric, glycolic, hydrochloric, maleic, mucic, phosphoric, sulfuric, and thiocyanic acids [1]. The availability of multiple salt and polymorphic forms can influence physicochemical properties such as solubility, stability, and manufacturability, which are critical for drug product development and supply chain reliability [1].

Polymorphs Salt Forms Formulation

Esreboxetine Application Scenarios Derived from Quantitative Evidence


Fibromyalgia Clinical Research and Drug Development

Based on placebo-controlled efficacy data showing significant pain reduction (mean change -1.55 vs -0.99; P=0.006) and functional improvement (FIQ change -15.63 vs -8.07; P<0.001) [1][2], esreboxetine is a compelling candidate for further fibromyalgia clinical studies or as a reference compound in pain research. Its distinct pharmacological profile (subnanomolar NET Ki) supports investigation in noradrenergic pain modulation.

Multimodal Analgesia Combination Studies

The finding that esreboxetine alone does not synergize with morphine, whereas esreboxetine plus fluoxetine does [3], positions esreboxetine as a unique tool for dissecting the contributions of NET and SERT inhibition to opioid synergy. Researchers studying multimodal analgesia or opioid-sparing strategies can leverage esreboxetine to control for pure NET effects.

Cardiovascular Safety Pharmacology Assessment

The strong correlation between NET IC50 and hemodynamic responses (r² = 0.9 for both TPR EC50 and HR PC25) [4] makes esreboxetine a useful probe for evaluating mechanism-based cardiovascular effects of NRIs. Its high NET potency allows for clear delineation of on-target hemodynamic consequences.

Formulation Development and Manufacturing Process Optimization

The disclosed salts and polymorphs of esreboxetine [5] enable formulation scientists to optimize solid-state properties such as solubility, stability, and tablet manufacturability. This is particularly relevant for developing an extended-release oral dosage form suitable for chronic fibromyalgia management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esreboxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.